4-CHLORO-2-IODO-BENZENEACETIC ACID
Overview
Description
4-CHLORO-2-IODO-BENZENEACETIC ACID is an organic compound with the molecular formula C8H6ClIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and iodine atoms at the 4 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
4-CHLORO-2-IODO-BENZENEACETIC ACID can be synthesized through several methods. One common approach involves the halogenation of phenylacetic acid derivatives. For instance, starting with 2-iodobenzyl cyanide, the compound can be synthesized through a series of reactions including halogenation and subsequent hydrolysis . Another method involves the palladium-catalyzed reaction of 2-iodophenylacetic acid with allenes to form 1,3-butadienes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details of industrial processes are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with optimizations for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-IODO-BENZENEACETIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the iodine and chlorine atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Halogenating Agents: Such as iodine and chlorine, used in the initial synthesis of the compound.
Solvents: Common solvents include carbon tetrachloride for photolysis reactions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Chloro Compounds: Formed through photolysis in the presence of carbon tetrachloride.
Scientific Research Applications
4-CHLORO-2-IODO-BENZENEACETIC ACID has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Serves as a building block for the synthesis of pharmaceutical compounds.
Agrochemicals: Used in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-IODO-BENZENEACETIC ACID involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, coupling, and other reactions, making the compound a versatile intermediate in organic synthesis. The specific molecular targets and pathways depend on the context of its use, such as in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetic Acid: Similar structure but lacks the chlorine atom.
4-Iodophenylacetic Acid: Similar structure but lacks the chlorine atom at the 2 position.
4-Chloro-2-methylphenoxyacetic Acid: Similar structure but with a methyl group instead of an iodine atom.
Uniqueness
4-CHLORO-2-IODO-BENZENEACETIC ACID is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual substitution provides distinct reactivity and properties compared to compounds with only one halogen substituent. The combination of these halogens allows for a broader range of chemical reactions and applications.
Properties
IUPAC Name |
2-(4-chloro-2-iodophenyl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZLDVCFUHVOHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.